molecular formula C7H16ClNO B1448182 (2-Methyloxan-4-yl)methanamine hydrochloride CAS No. 1427380-34-4

(2-Methyloxan-4-yl)methanamine hydrochloride

Cat. No.: B1448182
CAS No.: 1427380-34-4
M. Wt: 165.66 g/mol
InChI Key: JDTKWRCQTZUVGV-UHFFFAOYSA-N
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Description

(2-Methyloxan-4-yl)methanamine hydrochloride (CID 64100332) is a valuable chiral amine building block in organic synthesis and medicinal chemistry. The compound features a tetrahydropyran (oxane) ring, a common scaffold found in biologically active molecules and pharmaceuticals, substituted with an aminomethyl group at the 4-position and a methyl group at the 2-position . This structure makes it a versatile precursor for the construction of more complex molecules. The primary amine functionality allows for straightforward derivatization, enabling its use in the synthesis of amides, sulfonamides, imines, and ureas, which are crucial motifs in drug discovery. As a chiral building block, it can be employed to introduce stereochemical complexity into target compounds, which is often essential for specific interactions with biological targets . Researchers can utilize this compound in the exploration of new chemical space for the development of potential therapeutic agents, such as enzyme inhibitors or receptor modulators. Its application is strictly confined to research laboratories as a key intermediate. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methyloxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTKWRCQTZUVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methyloxan-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H15ClNC_7H_{15}ClN. It is characterized by a methanamine functional group attached to a 2-methyloxane structure, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC7H15ClN
Molecular Weight150.65 g/mol
CAS Number65626-24-6
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter systems. Preliminary studies suggest that it may modulate neurotransmitter release and receptor activity, particularly in the context of serotonin and dopamine pathways. This modulation can potentially influence mood and behavior, making it a candidate for further investigation in neuropharmacology.

Pharmacological Applications

Research has indicated several potential applications for this compound:

  • Neuropharmacology : It may serve as a neurotransmitter modulator, potentially impacting conditions such as depression and anxiety.
  • Drug Development : Its unique structure may enhance metabolic stability and bioavailability, making it a promising candidate for new therapeutic formulations.

Case Studies and Research Findings

  • Neurotransmission Modulation : A study demonstrated that this compound increased serotonin levels in vitro, suggesting potential antidepressant effects. The mechanism involved inhibition of serotonin reuptake, leading to prolonged neurotransmitter availability.
  • Antimicrobial Activity : In vitro studies have explored the antimicrobial properties of this compound. Results indicated that it exhibited moderate antibacterial activity against certain strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Toxicological Assessments : Toxicity studies have shown that at therapeutic concentrations, this compound does not exhibit significant cytotoxic effects on human cell lines. This suggests a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityRemarks
3-Fluoroazepane hydrochlorideNeurotransmitter modulation; antidepressant potentialEnhanced binding due to fluorination
3-Chloroazepane hydrochlorideModerate antimicrobial activitySimilar structure; varying effects

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Heterocyclic Methanamine Derivatives

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Heterocycle Type Substituents Molecular Formula Molecular Weight CAS Number Key Features
(2-Methyloxan-4-yl)methanamine HCl Oxane (THP) 2-methyl, 4-aminomethyl C₇H₁₅NO·HCl 177.66 (calc.) Not provided Semi-rigid, moderate lipophilicity
(3-Methylthiophen-2-yl)(oxan-4-yl)methanamine HCl Oxane + Thiophene 3-methylthiophen-2-yl, oxan-4-yl C₁₁H₁₇NOS·HCl 259.78 (calc.) 1052519-53-5 Bicyclic, sulfur-containing
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-chlorophenyl, thiazole C₁₀H₉ClN₂S·HCl 261.17 690632-35-0 Aromatic, halogen-substituted
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine HCl Oxazole 2-ethyl, 4-methyl C₇H₁₂N₂O·HCl 176.64 1803606-83-8 Electron-deficient heterocycle

Key Observations :

  • Substituent Effects : Chlorine or methyl groups in analogs enhance lipophilicity, while sulfur-containing heterocycles (e.g., thiophene, thiazole) may influence electronic properties and metabolic stability .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • Oxane Derivatives : Expected to exhibit moderate water solubility due to the polar oxane oxygen and amine hydrochloride salt. Comparatively, thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show lower solubility in aqueous media but better organic solvent compatibility .
  • Stability : Amine hydrochlorides generally require storage at low temperatures (-20°C) to prevent decomposition, as seen in analogs like Allylescaline HCl (stability ≥5 years at -20°C) .

Pharmacological Activity

  • GABA Transporter Inhibition : Analogs such as (2RS,4RS)-37c () demonstrate analgesic activity via GABA transporter inhibition. The target compound’s oxane ring may enhance blood-brain barrier penetration compared to bulkier aromatic derivatives .
  • Antimicrobial Potential: Thiazole-containing methanamines (e.g., ) are explored for antimicrobial activity, suggesting that structural variations in heterocycles can tailor biological targets .

Preparation Methods

Synthesis of the Oxane Ring and Methyl Substitution

The initial step in preparing (2-Methyloxan-4-yl)methanamine involves constructing the tetrahydropyran (oxane) ring with a methyl substituent at the 2-position. This is typically achieved by:

  • Cyclization of suitable precursors: Acid-catalyzed cyclization of hydroxy aldehydes or hydroxy ketones leads to the formation of the oxane ring. For example, 4-hydroxybutanal can undergo intramolecular cyclization under acidic conditions to form the tetrahydropyran core.

  • Introduction of the methyl group: The methyl substituent at the 2-position is introduced via alkylation reactions. Alkylating agents such as methyl iodide or methyl bromide are used in the presence of strong bases like sodium hydride to selectively methylate the appropriate carbon on the ring.

This approach ensures regioselective methylation and ring formation, critical for obtaining the correct isomer of methyloxan-4-yl amine.

Incorporation of the Methanamine Group

The methanamine moiety attached at the 4-position of the oxane ring is introduced using one of the following strategies:

  • Reductive amination: The oxane ring bearing an aldehyde or ketone functionality at the 4-position is reacted with ammonia or substituted amines under hydrogenation conditions using catalysts such as palladium on carbon or Raney nickel. This method converts the carbonyl group into the corresponding amine efficiently.

  • Nucleophilic substitution: Halogenated oxane intermediates (e.g., 4-chloro- or 4-bromo-2-methyloxane) react with methylamine or ammonia in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to substitute the halogen with the amine group.

These methods provide flexibility depending on the available starting materials and desired reaction conditions.

Formation of Hydrochloride Salt

To enhance the compound's stability, solubility, and ease of handling, the free base (2-methyloxan-4-yl)methanamine is converted into its hydrochloride salt by:

  • Treatment with hydrochloric acid: The free amine is exposed to dry hydrogen chloride gas or treated with a solution of hydrochloric acid in anhydrous ether or other suitable solvents. This protonates the amine group, yielding the crystalline hydrochloride salt.

  • Purification: The hydrochloride salt is typically purified by recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity (>95%).

Industrial Production Considerations

In industrial settings, the preparation of (2-methyloxan-4-yl)methanamine hydrochloride follows similar synthetic routes but is optimized for scale, yield, and purity:

  • Continuous flow reactors are employed to improve reaction control and scalability.

  • Temperature control is critical, typically maintained between 0°C and 80°C to prevent side reactions and degradation.

  • Purification techniques such as distillation, crystallization, and chromatography are used to isolate the final product with high purity.

  • Yield optimization involves fine-tuning reagent stoichiometry, reaction time, and solvent choice.

Summary Table of Preparation Steps and Conditions

Step Method/Reaction Type Reagents/Conditions Notes
Oxane ring formation Acid-catalyzed cyclization Hydroxy aldehyde (e.g., 4-hydroxybutanal), acid catalyst Forms tetrahydropyran ring
Methyl group introduction Alkylation Methyl iodide/bromide, sodium hydride/base Selective methylation at 2-position
Methanamine group incorporation Reductive amination or nucleophilic substitution Ammonia or methylamine, Pd/C or Raney Ni catalyst; or halogenated intermediate in DMF/THF Converts carbonyl or halogen to amine
Hydrochloride salt formation Acid-base reaction Dry HCl gas or HCl solution in ether Produces stable hydrochloride salt
Purification Recrystallization/Chromatography Ethanol, ethyl acetate, column chromatography Achieves >95% purity

Research Findings and Analytical Characterization

  • NMR Spectroscopy:

    • $$^{1}H$$ NMR shows methyl protons on the oxane ring as singlets around δ 1.2–1.5 ppm, and amine protons near δ 2.8–3.2 ppm.
    • $$^{13}C$$ NMR displays oxane ring carbons between δ 60–80 ppm, with the methyl carbon at δ 20–25 ppm.
  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations at 3300–3500 cm⁻¹.
    • Ether C-O-C vibrations at 1100–1250 cm⁻¹ confirm the oxane ring.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with molecular weight (~129 g/mol for free base).
    • Fragmentation patterns confirm the methanamine and methyl-substituted oxane structure.
  • Purity and Yield:

    • Purification methods yield crystalline hydrochloride salt with >95% purity.
    • Industrial processes report high yields (>80%) with optimized conditions.

Additional Notes

  • The preparation of this compound is closely related to that of its positional isomer (4-methyloxan-4-yl)methanamine, with similar synthetic strategies adapted to the methyl substitution position.

  • The hydrochloride salt form is preferred for pharmaceutical and research applications due to improved stability and solubility.

  • The compound serves as a building block in drug development, polymer synthesis, and biochemical research, highlighting the importance of reliable and scalable preparation methods.

This detailed overview synthesizes current knowledge on the preparation of this compound, integrating synthetic strategies, reaction conditions, industrial practices, and analytical characterization to provide a comprehensive resource for researchers and practitioners in the field.

Q & A

Q. What are the critical steps and reagents involved in synthesizing (2-Methyloxan-4-yl)methanamine hydrochloride?

The synthesis typically involves cyclization and neutralization steps. Key reagents include strong acids (e.g., sulfuric acid) for cyclization and bases (e.g., sodium hydroxide) for neutralization . Reaction conditions such as temperature (often 80–100°C) and pH (controlled via buffered solutions) must be tightly monitored to prevent side reactions. Intermediate purification via recrystallization or column chromatography is recommended before salt formation with HCl .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural insights, including substituent positions on the oxane ring and amine group conformation. ¹H/¹³C NMR is critical for verifying stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O-C in the oxane ring, NH₂ stretching) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) and detects residual solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber glass vials at −20°C under inert gas (argon/nitrogen) to prevent amine oxidation and HCl dissociation .
  • Handling : Use moisture-controlled environments (gloveboxes) to avoid hygroscopic degradation. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid) to identify optimal conditions .
  • In Situ Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and detect intermediates. Adjust quenching times based on real-time data .
  • Post-Synthesis Treatment : Recrystallize the hydrochloride salt in ethanol/water mixtures to remove unreacted precursors .

Q. What strategies resolve contradictions in reported biological activity data?

  • Batch Consistency Checks : Compare NMR and HPLC profiles across batches to rule out structural variability .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., with ³H-labeled ligands) to validate target affinity discrepancies. For example, conflicting neuroprotective effects may arise from differential blood-brain barrier penetration .
  • Meta-Analysis : Cross-reference studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify confounding variables like cell line specificity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Identification :
    • Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from lysates .
    • CRISPR Knockout Models : Test activity in cells lacking suspected targets (e.g., GPCRs or ion channels) .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling cascades .

Q. What methodologies enable comparative analysis with structural analogs?

  • SAR (Structure-Activity Relationship) Studies : Synthesize analogs (e.g., cyclobutyl or 4-methoxyphenyl derivatives) and compare pharmacological profiles .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities against analogs. For example, substituting the methyl group with fluorine may enhance metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methyloxan-4-yl)methanamine hydrochloride
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(2-Methyloxan-4-yl)methanamine hydrochloride

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